molecular formula C15H16BFO2 B12625349 1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl- CAS No. 918630-47-4

1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl-

Cat. No.: B12625349
CAS No.: 918630-47-4
M. Wt: 258.10 g/mol
InChI Key: BMOBQLNPHZASDI-UHFFFAOYSA-N
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Description

1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl- is a boron-containing heterocyclic compound It is characterized by the presence of a dioxaborinane ring, which is a six-membered ring containing both oxygen and boron atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl- typically involves the following steps:

    Formation of the Dioxaborinane Ring: This can be achieved by reacting a boronic acid derivative with a diol under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron atom.

    Introduction of the Naphthalene Moiety: The naphthalene ring, substituted with a fluorine atom, can be introduced through a coupling reaction. This often involves the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Final Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl- can undergo various types of chemical reactions, including:

    Oxidation: The boron atom in the dioxaborinane ring can be oxidized to form boronic acid derivatives.

    Reduction: Reduction reactions can be used to modify the naphthalene moiety or the dioxaborinane ring.

    Substitution: The fluorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Reduced forms of the naphthalene or dioxaborinane ring.

    Substitution: Substituted naphthalene derivatives.

Scientific Research Applications

1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structure.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl- depends on its application:

    In Chemistry: Acts as a versatile intermediate in various organic reactions.

    In Biology and Medicine: The compound can interact with biological molecules through its boron and fluorine atoms, potentially targeting specific proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    1,3,2-Dioxaborinane, 2-(2-naphthalenyl)-5,5-dimethyl-: Lacks the fluorine atom, which may affect its reactivity and applications.

    1,3,2-Dioxaborinane, 2-(1-fluoro-2-phenyl)-5,5-dimethyl-: Contains a phenyl group instead of a naphthalene moiety, leading to different chemical properties.

Uniqueness

1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl- is unique due to the presence of both a fluorine-substituted naphthalene ring and a dioxaborinane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

918630-47-4

Molecular Formula

C15H16BFO2

Molecular Weight

258.10 g/mol

IUPAC Name

2-(1-fluoronaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane

InChI

InChI=1S/C15H16BFO2/c1-15(2)9-18-16(19-10-15)13-8-7-11-5-3-4-6-12(11)14(13)17/h3-8H,9-10H2,1-2H3

InChI Key

BMOBQLNPHZASDI-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C3=CC=CC=C3C=C2)F

Origin of Product

United States

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